molecular formula C11H11N3O2S B2845114 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole CAS No. 92289-98-0

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole

Cat. No.: B2845114
CAS No.: 92289-98-0
M. Wt: 249.29
InChI Key: BHFNSUJWUNYOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is an organic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.293 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with methyl groups and a nitrophenylthio group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrobenzenethiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole involves its interaction with various molecular targets. The nitrophenylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole can be compared with other similar compounds, such as:

Biological Activity

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring substituted with a dimethyl group and a nitrophenylthio moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenylthio group can participate in enzyme inhibition or disrupt cellular processes, potentially leading to antimicrobial and anticancer effects. The specific pathways and targets are still under investigation, but initial studies suggest interactions with enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds often show significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines indicate potent cytotoxic effects, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
A-431<10
Jurkat<15

Case Studies

  • Antimicrobial Study : A recent study focused on the synthesis and evaluation of pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains, supporting its potential as an antimicrobial agent .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-6-4-3-5-9(10)14(15)16/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFNSUJWUNYOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322988
Record name 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92289-98-0
Record name 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.